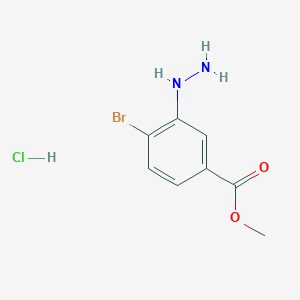
Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride
カタログ番号:
B2442402
CAS番号:
1820647-19-5
分子量:
281.53
InChIキー:
JGXKYKJGJSNAOH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-bromo-3-hydrazinylbenzoate hydrochloride” is a chemical compound with the CAS Number: 1820647-19-5 . It has a molecular weight of 281.54 and its IUPAC name is methyl 4-bromo-3-hydrazineylbenzoate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrN2O2.ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;/h2-4,11H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It is stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 281.54 .
科学的研究の応用
Novel Synthesis and Antimicrobial Activity
- Research : The synthesis process involves the treatment of 4-Methyl acetanilide with bromine in acetic acid, leading to various compounds including 4-bromo-2-hydrazino-6-methyl benzothiazole. These compounds exhibit antimicrobial activity against a range of microbes like Escherichia coli and Bacillus subtilis (Bhagat, Deshmukh, & Kuberkar, 2012).
Zinc Phthalocyanine with High Singlet Oxygen Quantum Yield
- Application : A new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups, was synthesized for potential use in photodynamic therapy for cancer treatment. The properties of the phthalocyanine make it a suitable Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Fluorescence Properties of Zn(II) Complex
- Study : A new dinuclear Zn(II) complex synthesized showed significant enhancement in fluorescence intensity. The compound and its synthesis process have implications for the development of materials with specific fluorescent properties (Ji Chang–you, 2012).
Synthesis of Spirooxazines for Photochromic Materials
- Development : The synthesis of N-methyl-5-carboxyl-9-hydroxyl spirooxazine and other compounds, which contain functional groups that can self-condense or graft with different polymers, has implications for enhancing photochromic properties of materials (Yang Zhi-fan, 2012).
Antihypertensive α-Blocking Agents
- Pharmacological Application : Compounds synthesized from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which include thiosemicarbazides, triazoles, and Schiff bases, have shown potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Synthesis of Hydrazinobenothiazole
- Chemical Synthesis : An improved process for synthesizing 4-methyl-2-hydrazinobenothiazole was developed, showcasing the potential for industrial scale production (He Xiao-xiao, 2010).
Hypotensive Quinazolinones
- Pharmacological Research : The synthesis of quinazolinone derivatives and their evaluation for hypotensive activity, with some showing significant blood pressure lowering effects (Kumar, Tyagi, & Srivastava, 2003).
Methyl 4-Hydroxybenzoate Research
- Cosmetic and Drug Preservative : Studies on methyl 4-hydroxybenzoate, used as an antimicrobial agent in cosmetics and food, focused on its structure and properties relevant to its preservative capabilities (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).
Synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline
- Pharmaceutical Synthesis : This compound is a key intermediate in the synthesis of anti-cancer drugs, demonstrating the role of these chemical processes in drug development (Cao Sheng-li, 2004).
Safety and Hazards
特性
IUPAC Name |
methyl 4-bromo-3-hydrazinylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;/h2-4,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKYKJGJSNAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)met...
Cat. No.: B2442319
CAS No.: 1775503-62-2
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nit...
Cat. No.: B2442320
CAS No.: 868679-94-1
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-...
Cat. No.: B2442323
CAS No.: 955721-70-7
4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol...
Cat. No.: B2442328
CAS No.: 1421498-08-9
顧客に最も人気
(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid...
Cat. No.: B2442334
CAS No.: 1394040-69-7; 1807940-96-0
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2442319.png)
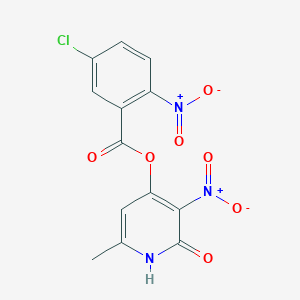
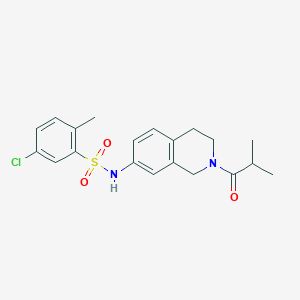
![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2442328.png)
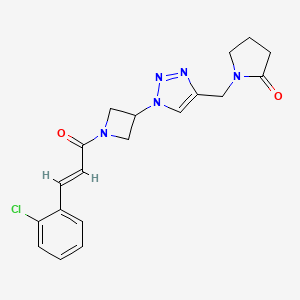
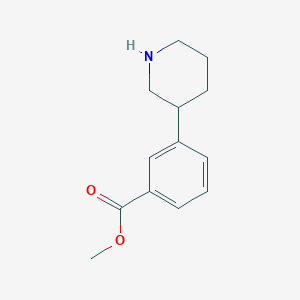
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)
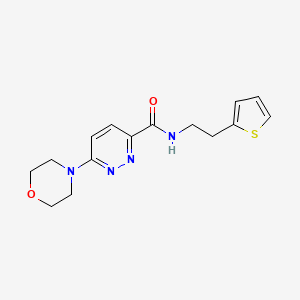

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)


![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

